![molecular formula C22H12F3N5O B3035959 3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338791-65-4](/img/structure/B3035959.png)
3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Overview
Description
3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C22H12F3N5O and its molecular weight is 419.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities : Research indicates that derivatives of 1,2,3-triazole, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activities. These studies involve the synthesis of novel compounds and assessing their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis and Characterization for Antibacterial and Antifungal Properties : Another study focused on synthesizing and characterizing novel compounds, including 5-benzoyl-N-substituted-amino derivatives, for their antibacterial and antifungal properties. This indicates the relevance of such compounds in developing new antimicrobial agents (Elgemeie et al., 2017).
Chemical Synthesis for Various Derivatives : There's also research on the chemical synthesis of various derivatives of pyridine and thieno[2,3-b]pyridines containing the 1,2,3-triazole moiety. Such studies are essential for understanding the chemical behavior and potential applications of these compounds (Abdelhamid et al., 2012).
Development of Antiproliferative Agents : Some derivatives of 1,2,3-triazole have been tested for anticancer activity, showing potential as antiproliferative agents. This suggests the possible application of similar compounds in cancer research (Pokhodylo et al., 2020).
properties
IUPAC Name |
3-(4-benzoyl-5-phenyltriazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N5O/c23-22(24,25)16-11-18(17(12-26)27-13-16)30-20(14-7-3-1-4-8-14)19(28-29-30)21(31)15-9-5-2-6-10-15/h1-11,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYVUCHZGJCIMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=C(N=CC(=C3)C(F)(F)F)C#N)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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